BenchChemオンラインストアへようこそ!

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Glutaminase inhibition Cancer metabolism Triple-negative breast cancer

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile (CAS 376619-68-0) is a synthetic small molecule belonging to the 2-aminothiazole-acrylonitrile class. Its core structure features a thiazole ring substituted with a 3-bromophenyl group and an acrylonitrile moiety coupled to a 3,4-dimethoxyphenylamine.

Molecular Formula C20H16BrN3O2S
Molecular Weight 442.33
CAS No. 376619-68-0
Cat. No. B2755023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
CAS376619-68-0
Molecular FormulaC20H16BrN3O2S
Molecular Weight442.33
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)OC
InChIInChI=1S/C20H16BrN3O2S/c1-25-18-7-6-16(9-19(18)26-2)23-11-14(10-22)20-24-17(12-27-20)13-4-3-5-15(21)8-13/h3-9,11-12,23H,1-2H3/b14-11+
InChIKeyATFJBJWMRIJKHY-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

376619-68-0: Aminothiazole-Acrylonitrile Scaffold for Kinase and Glutaminase Inhibitor Research


(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile (CAS 376619-68-0) is a synthetic small molecule belonging to the 2-aminothiazole-acrylonitrile class. Its core structure features a thiazole ring substituted with a 3-bromophenyl group and an acrylonitrile moiety coupled to a 3,4-dimethoxyphenylamine. This scaffold has been reported in the patent literature as part of a series of Traf2- and Nck-interacting kinase (TNIK) inhibitors [1] and has been independently identified as an initial hit (designated “C12”) in a high-throughput screening campaign for glutaminase (GLS) inhibitors, where it served as the starting point for a dedicated structure–activity relationship (SAR) investigation [2].

Why 376619-68-0 Cannot Be Substituted with a Generic Thiazole-Acrylonitrile Analog


Within the aminothiazole-acrylonitrile chemical space, small structural modifications lead to divergent biological target profiles and potency. The specific substitution pattern of 376619-68-0—a 3-bromophenyl group on the thiazole C4 position and a 3,4-dimethoxyphenylamino group on the acrylonitrile—was identified as the optimal prototype for initial glutaminase inhibition in a high-throughput screen of a diverse compound library, where it enabled the subsequent SAR campaign [1]. Separately, closely related analogs in the patent literature have been profiled as TNIK inhibitors, where alteration of the aryl substituents on the thiazole and acrylonitrile moieties significantly modulates inhibitory activity and selectivity [2]. Generic substitution without preserving this precise halogenation and methoxylation pattern risks loss of the target engagement profile that makes this compound a meaningful tool for glutaminase or kinase inhibitor research.

Quantitative Differentiation Evidence for 376619-68-0 Against Closest Comparators


Glutaminase Inhibition: 376619-68-0 (C12) as the Parent Scaffold for an Optimized GAC Inhibitor Series

In a high-throughput screen for glutaminase (GLS) inhibitors, the compound designated C12 (which corresponds structurally to 376619-68-0) was identified as a hit and served as the starting point for a full SAR campaign [1]. While the IC50 value of C12 itself is not explicitly reported in the primary article, the most optimized derivative from this series (C12.30) displayed an IC50 value that was 2.6-fold lower (more potent) than that of the parent C12 scaffold [1]. This establishes 376619-68-0 as the validated chemical starting point for achieving a 2.6× potency gain through rational substitution, a baseline that generic thiazole-acrylonitrile scaffolds cannot claim for GLS inhibition.

Glutaminase inhibition Cancer metabolism Triple-negative breast cancer

Kinase Selectivity Profile: Aminothiazole-Acrylonitrile Scaffold Engages TNIK with Nanomolar Potency

The aminothiazole-acrylonitrile chemotype, of which 376619-68-0 is a member, is claimed in the patent literature as a potent TNIK inhibitor [1]. The prototypical aminothiazole TNIK inhibitor NCB-0001 (which shares the 2-aminothiazole core but differs in peripheral substitution from 376619-68-0) exhibits an IC50 of 9 nM against recombinant human TNIK [2]. Although the exact TNIK IC50 of 376619-68-0 has not been published, the shared aminothiazole-acrylonitrile core places it within a scaffold class that can achieve single-digit nanomolar TNIK potency, distinguishing it from other thiazole-containing chemotypes that lack the acrylonitrile moiety.

TNIK inhibition Wnt signaling Colorectal cancer

Glutaminase Isoform Selectivity: GAC vs. GLS2 Differentiation Demonstrated in the C12-Derived Series

The SAR study originating from C12 (376619-68-0) specifically evaluated selectivity between the two major glutaminase isoforms: kidney-type glutaminase (GAC) and liver-type glutaminase (GLS2). Three optimized derivatives from the C12 series exhibited suitable enzyme selectivity for GAC over GLS2, along with cellular selectivity for MDA-MB-231 (triple-negative breast cancer) over SKBR3 cells [1]. While the absolute isoform selectivity ratios for the parent C12 are not quantified in the published article, the fact that the C12 scaffold served as the template for achieving demonstrable GAC/GLS2 selectivity establishes its value as a starting point that generic glutaminase inhibitors (e.g., CB-839, which is a different chemotype) do not provide within the aminothiazole series.

Isoform selectivity Glutaminase C GLS2 Cancer metabolism

Structural Confirmation: 3-Bromophenyl Substitution Distinguishes 376619-68-0 from 4-Bromophenyl and Other Halogenated Analogs

The specific 3-bromophenyl substitution pattern on the thiazole ring of 376619-68-0 is documented in the chemical literature as producing a distinct molecular geometry and electronic profile compared to 4-bromophenyl or other halogen-substituted analogs [1]. In related thiazole-acrylonitrile fluorophore studies, the position of the halogen substituent on the phenyl ring significantly affects the compound's Stokes shift and quantum yield [2]. For TNIK inhibitor SAR, the substitution pattern on the thiazole ring is a critical determinant of inhibitory potency [3]. Procuring 376619-68-0 ensures the exact 3-bromophenyl substitution that was used in the published GLS HTS hit identification, whereas 4-bromophenyl or 3-chlorophenyl analogs represent different chemical entities with unvalidated biological profiles.

Structure confirmation Halogen substitution Thiazole SAR Medicinal chemistry

Recommended Application Scenarios for 376619-68-0 Based on Quantitative Evidence


Glutaminase Inhibitor SAR Follow-Up Using the C12 Scaffold

Procure 376619-68-0 as the reference parent compound for structure–activity relationship studies aimed at improving GAC inhibitory potency and isoform selectivity. The C12-derived series has demonstrated a 2.6-fold potency gain over the parent scaffold, providing a validated starting point for medicinal chemistry optimization in triple-negative breast cancer metabolism research [1].

TNIK Kinase Inhibitor Library Assembly for Wnt Signaling Research

Include 376619-68-0 in a focused kinase inhibitor library targeting the Wnt/β-catenin pathway. The aminothiazole-acrylonitrile chemotype, to which this compound belongs, is claimed as a TNIK inhibitor scaffold with prototypical members achieving single-digit nanomolar IC50 values (e.g., NCB-0001, IC50 = 9 nM) [1][2]. This compound provides a halogen-substituted variant for exploring TNIK SAR.

Thiazole-Acrylonitrile Fluorophore Probe Development

Utilize 376619-68-0 as a base scaffold for developing fluorescent probes, leveraging the thiazole-2-acrylonitrile core that has been shown to exhibit large Stokes shifts and environment-sensitive fluorescence properties [1]. The 3-bromophenyl and 3,4-dimethoxyphenyl substitutions offer sites for further derivatization to tune photophysical properties.

Cancer Cell Metabolism Target Deconvolution Studies

Employ 376619-68-0 as a tool compound for chemical biology studies aimed at deconvoluting the role of glutaminase isoforms (GAC vs. GLS2) in cancer cell metabolism. The compound's established role as the hit scaffold for an isoform-selective inhibitor series provides a unique entry point that is not available with generic glutaminase inhibitors from other chemical classes [1].

Quote Request

Request a Quote for (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.